N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15966668
InChI: InChI=1S/C13H16N2O/c16-13(15-9-5-6-9)11-7-8-14-12-4-2-1-3-10(11)12/h1-4,9,11,14H,5-8H2,(H,15,16)
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC15966668

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name N-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Standard InChI InChI=1S/C13H16N2O/c16-13(15-9-5-6-9)11-7-8-14-12-4-2-1-3-10(11)12/h1-4,9,11,14H,5-8H2,(H,15,16)
Standard InChI Key FTYBPLRCZIGSLI-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2CCNC3=CC=CC=C23

Introduction

Structural Characteristics and Stereochemical Considerations

The compound features a bicyclic framework comprising a partially saturated quinoline ring system fused to a cyclopropane moiety. The tetrahydroquinoline core contributes to its planar aromaticity, while the cyclopropyl-carboxamide substituent introduces steric and electronic complexity. Key structural parameters include:

PropertyValueSource
IUPAC NameN-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
SMILES NotationC1CC1NC(=O)C2CC3=CC=CC=C3CN2

The stereochemistry of the compound is critical to its biological activity. The (3R)-enantiomer (CID 40922501) exhibits distinct binding affinities compared to its stereoisomers, as evidenced by its unique InChIKey (FCHPUPJMTKOFON-GFCCVEGCSA-N) . Computational studies predict collision cross-section values for various adducts, such as [M+H]+ (149.7 Ų) and [M+Na]+ (162.3 Ų), which are essential for mass spectrometry-based identification .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide involves multi-step organic reactions, often starting with phenylethylamine derivatives and cyclopropane carbonyl chloride. Key steps include:

  • Condensation: Formation of an iminium ion intermediate via reaction between a phenylethylamine derivative and an aldehyde.

  • Cyclization: Intramolecular cyclization catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the tetrahydroquinoline core.

  • Carboxamide Functionalization: Introduction of the cyclopropyl-carboxamide group using acylating agents under basic conditions.

Optimization of reaction conditions (e.g., temperature, pH, and catalyst loading) is critical to achieving yields exceeding 70%.

Chemical Reactivity

The compound undergoes diverse reactions influenced by its functional groups:

Reaction TypeReagents/ConditionsMajor Products
HydrolysisHCl/NaOH, aqueous ethanolQuinoline-4-carboxylic acid
OxidationKMnO₄, acidic conditionsAromatic quinoline derivatives
ReductionLiAlH₄, dry etherFully saturated decahydroquinoline

The carboxamide group is particularly reactive, participating in nucleophilic substitutions and hydrogen-bonding interactions critical for biological activity .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial cell membrane integrity via hydrophobic interactions.

Enzyme Inhibition

Structural analogs of this compound demonstrate tyrosine kinase inhibition (IC₅₀: 50–200 nM), suggesting potential applications in oncology. Modifications to the cyclopropyl group enhance solubility and target selectivity.

Comparative Analysis with Tetrahydroisoquinoline Analogues

A comparative evaluation highlights the unique attributes of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide:

CompoundKey Structural DifferenceBiological Activity
N-Cyclopropyl-THIQ-carboxamideCyclopropyl-carboxamide groupKOR antagonism, antimicrobial
THIQ-3-carboxylic acidCarboxylic acid substituentLimited receptor affinity
N-Methyl-THIQMethyl group substituentReduced metabolic stability

The cyclopropyl group enhances metabolic stability and binding affinity compared to analogues with bulkier substituents .

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